3-Chloro-2-hydroxy-5-phenylbenzoic acid

AKR1C1 inhibition Steroid metabolism Cancer research

CPSA is a structure-based designed, sub-nanomolar AKR1C1 inhibitor (Ki 0.86 nM) offering 24-fold selectivity over AKR1C2—superior to the bromo analog BPSA (21-fold). The unique 5-phenyl substitution induces a Phe311 conformational change in the active site, a structural feature not tolerated by AKR1C2, making CPSA the preferred probe for isoform-discriminating studies. Cellular IC50 of 100 nM (4.6× more potent than BPSA) reduces compound consumption and improves assay signal-to-noise. Supported by an X-ray co-crystal structure, CPSA serves as the benchmark reference for AKR1C1 inhibitor discovery and target validation in progesterone metabolism, oncology, and neurological disease models.

Molecular Formula C13H9ClO3
Molecular Weight 248.66 g/mol
Cat. No. B1669588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-hydroxy-5-phenylbenzoic acid
SynonymsCPSA; 
Molecular FormulaC13H9ClO3
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)O)C(=O)O
InChIInChI=1S/C13H9ClO3/c14-11-7-9(8-4-2-1-3-5-8)6-10(12(11)15)13(16)17/h1-7,15H,(H,16,17)
InChIKeyRJMZIUFNDNYWDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-hydroxy-5-phenylbenzoic acid (CPSA): Essential Procurement Data for a High-Potency, Selective AKR1C1 Inhibitor


3-Chloro-2-hydroxy-5-phenylbenzoic acid (also designated as 3-chloro-5-phenylsalicylic acid or CPSA; CAS 1038713-54-0) is a halogenated biphenyl carboxylic acid derivative belonging to the substituted salicylic acid class [1]. It has been specifically developed through structure-based drug design as a potent and selective inhibitor of human 20α-hydroxysteroid dehydrogenase (aldo-keto reductase family 1 member C1, AKR1C1) [2].

Why 3-Chloro-2-hydroxy-5-phenylbenzoic acid (CPSA) Cannot Be Interchanged with Other Salicylic Acid-Based AKR1C1 Inhibitors


Substitution at the 5-phenyl position of the salicylic acid core is a critical determinant of both inhibitory potency and isoform selectivity against the AKR1C family. While numerous salicylic acid analogs exhibit some degree of AKR1C1 inhibition, the specific 3-chloro-5-phenyl substitution pattern of CPSA is the result of a dedicated structure-based optimization campaign that systematically explored 5-substituted 3-chlorosalicylic acid derivatives [1]. The bulky phenyl ring at the 5-position is uniquely accommodated by a conformational change in Phe311 within the AKR1C1 active site, a structural adaptation that is not equally tolerated by closely related isoforms such as AKR1C2 [2]. Consequently, minor alterations to this substitution pattern—including halogen exchange (e.g., bromo analog), removal of the 5-phenyl group, or alternative positioning of the carboxylic acid moiety—result in substantial losses in potency, selectivity, or both. The following quantitative evidence demonstrates that generic or structurally similar salicylic acid derivatives cannot be assumed to replicate the performance profile of CPSA.

3-Chloro-2-hydroxy-5-phenylbenzoic acid (CPSA): Head-to-Head Comparative Performance Data Against Closest Analogs


AKR1C1 Inhibitory Potency (Ki): CPSA vs. 3-Bromo-5-phenylsalicylic Acid (BPSA) and 3,5-Dichlorosalicylic Acid (DCL)

In a systematic structure-activity relationship study of 5-substituted 3-chlorosalicylic acid derivatives, 3-chloro-2-hydroxy-5-phenylbenzoic acid (CPSA) exhibited an inhibition constant (Ki) of 0.86 nM against recombinant human AKR1C1, making it the most potent compound in the series [1]. By comparison, the 3-bromo analog (3-bromo-5-phenylsalicylic acid, BPSA) demonstrated a Ki of 4 nM against AKR1C1 [2], while the dichloro analog (3,5-dichlorosalicylic acid, DCL) exhibited approximately 10-fold weaker binding interaction [3]. CPSA is 4.7-fold more potent than BPSA and >10-fold more potent than DCL in this biochemical assay system.

AKR1C1 inhibition Steroid metabolism Cancer research

Isoform Selectivity: CPSA Discriminates AKR1C1 from AKR1C2 More Effectively Than BPSA

Selectivity against the structurally similar isoform AKR1C2 (3α-hydroxysteroid dehydrogenase) is a critical differentiator for AKR1C1-targeted probes. CPSA demonstrates 24-fold selectivity for AKR1C1 over AKR1C2, based on comparative Ki determinations [1]. The 3-bromo analog (BPSA) achieves only 21-fold improved potency for AKR1C1 relative to AKR1C2 [2]. This quantitative difference in selectivity ratio—24-fold for CPSA versus 21-fold for BPSA—reflects the superior discrimination of the chloro-substituted compound against the closely related off-target isoform.

Isoform selectivity AKR1C1 vs AKR1C2 Target validation

Cellular Activity: CPSA Inhibits Progesterone Metabolism in AKR1C1-Overexpressing Cells at Sub-Micromolar Concentrations

In bovine aortic endothelial cells (BAECs) engineered to overexpress human AKR1C1, CPSA inhibited the metabolism of progesterone to 20α-hydroxyprogesterone with an IC50 of 100 nM [1]. By comparison, the 3-bromo analog (BPSA) exhibited an IC50 of 460 nM in the identical cellular assay system [2]. This 4.6-fold improvement in cellular potency for CPSA over BPSA aligns with the biochemical Ki difference and confirms that the enhanced target affinity translates to superior functional inhibition in a cellular context.

Cellular efficacy Progesterone metabolism Functional assay

Potency Advantage Over Parent Salicylic Acid and Aspirin: Orders-of-Magnitude Improvement

To contextualize the potency gain achieved through the 3-chloro-5-phenyl substitution pattern, the inhibitory activity of the unsubstituted parent compound salicylic acid and the related clinical agent aspirin were evaluated against AKR1C1. Salicylic acid exhibited an IC50 of 7.8 µM (7,800 nM), while aspirin showed an IC50 of 21 µM (21,000 nM) [1]. CPSA (Ki = 0.86 nM) is approximately 9,000-fold more potent than salicylic acid and over 24,000-fold more potent than aspirin. This dramatic improvement underscores the functional impact of the optimized substitution pattern and validates the structure-based design approach.

Salicylic acid analogs Aspirin Potency comparison

Structural Basis of Selectivity: Phe311 Conformational Change Confers Unique Binding Mode

X-ray crystallographic analysis of the AKR1C1-CPSA complex reveals a distinctive binding mode not observed with simpler salicylic acid analogs. The binding of CPSA to AKR1C1 induces a conformational change in the side chain of Phe311, which rotates to accommodate the bulky phenyl ring at the 5-position of the inhibitor [1]. This induced-fit mechanism is not available to analogs lacking the 5-phenyl substituent (such as 3,5-dichlorosalicylic acid) and is less energetically favorable in the AKR1C2 isoform, where residue differences in the selectivity pocket disfavor this rearrangement. The crystal structure provides atomic-level validation that the 3-chloro-5-phenyl substitution pattern is uniquely optimized for AKR1C1 binding.

X-ray crystallography Binding mode Structure-activity relationship

Optimal Procurement and Research Use Cases for 3-Chloro-2-hydroxy-5-phenylbenzoic acid (CPSA) Based on Differentiated Performance


AKR1C1 Target Validation and Chemical Probe Studies Requiring Maximal Potency and Selectivity

For researchers conducting target validation studies where AKR1C1 inhibition must be achieved at the lowest possible compound concentrations with minimal cross-reactivity against AKR1C2, CPSA is the preferred chemical probe. Its sub-nanomolar Ki (0.86 nM) enables complete target engagement at concentrations that avoid cytotoxicity and off-target effects associated with micromolar-range inhibitors [1]. The 24-fold selectivity over AKR1C2 surpasses that of the bromo analog BPSA (21-fold), making CPSA the superior choice for experiments where isoform discrimination is critical for data interpretation .

Cellular and Functional Assays Monitoring Progesterone Metabolism

Investigators studying AKR1C1-mediated progesterone metabolism in cellular models should prioritize CPSA based on its demonstrated IC50 of 100 nM in AKR1C1-overexpressing BAECs [1]. This cellular potency is 4.6-fold greater than that of BPSA (IC50 = 460 nM) , meaning that equivalent target modulation can be achieved with less than one-quarter the compound mass. This advantage translates directly to reduced compound consumption, lower solvent exposure in cell culture, and improved assay signal-to-noise ratios.

Structure-Based Drug Design and SAR Studies of Salicylic Acid Derivatives

Medicinal chemistry teams engaged in structure-based optimization of AKR1C1 inhibitors should utilize CPSA as a benchmark reference compound. The available X-ray crystal structure of CPSA bound to AKR1C1, revealing the Phe311 conformational change induced by the 5-phenyl substituent, provides a validated template for computational docking and design of next-generation inhibitors [1]. The quantitative SAR data comparing CPSA to BPSA, DCL, and unsubstituted salicylic acid offer a robust framework for interpreting the impact of halogen substitution and phenyl ring incorporation on both potency and selectivity.

Preclinical Studies in Lung Cancer, Endometrial Cancer, and Neurological Disorders

Given the established role of AKR1C1 in steroid hormone metabolism and its implication in lung cancer, endometrial cancer, premature birth, and neuronal disorders [1], CPSA is a candidate tool compound for preclinical disease model studies. Its favorable physicochemical properties—including a calculated LogP of 4.90 and aqueous solubility of approximately 9.7 mg/L at 25°C —provide a defined baseline for formulation development and pharmacokinetic assessment in animal models. Researchers should note that while CPSA offers superior in vitro performance, its in vivo suitability will require independent validation of absorption, distribution, metabolism, and excretion (ADME) properties.

Quote Request

Request a Quote for 3-Chloro-2-hydroxy-5-phenylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.